(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid
CAS No.: 1704080-40-9
Cat. No.: VC2888908
Molecular Formula: C13H18BClN2O4
Molecular Weight: 312.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704080-40-9 |
|---|---|
| Molecular Formula | C13H18BClN2O4 |
| Molecular Weight | 312.56 g/mol |
| IUPAC Name | [4-chloro-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H18BClN2O4/c15-12-2-1-10(14(20)21)9-11(12)13(19)17-5-3-16(4-6-17)7-8-18/h1-2,9,18,20-21H,3-8H2 |
| Standard InChI Key | CNRJIXSZZKZAKC-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CCO)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CCO)(O)O |
Introduction
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid is a complex organic compound with a molecular formula of C13H18BClN2O4 and a molecular weight of 312.56 g/mol . This boronic acid derivative is notable for its diverse applications in chemistry, biology, and medicine, particularly in the synthesis of complex molecules and as a probe for studying enzyme activities .
Synthesis and Preparation
The synthesis of (4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst .
Preparation Methods
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Suzuki–Miyaura Coupling Reaction: This method is crucial for synthesizing complex organic molecules by forming carbon-carbon bonds.
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Industrial Production: Large-scale synthesis may utilize automated reactors and continuous flow systems to enhance yield and purity while emphasizing sustainability through recyclable catalysts and environmentally benign solvents.
Applications in Research
This compound has a broad range of applications in scientific research:
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Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
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Biology: Employed in the synthesis of biologically active compounds and as a probe for studying enzyme activities.
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Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors .
Applications Table
| Field | Application |
|---|---|
| Chemistry | Suzuki–Miyaura coupling reactions |
| Biology | Synthesis of biologically active compounds, enzyme activity studies |
| Medicine | Potential drug development, enzyme inhibitors |
Biochemical Analysis and Mechanism of Action
(4-Chloro-3-(4-(2-hydroxyethyl)piperazine-1-carbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue, inhibiting enzyme activity.
Biochemical Effects
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Protease Inhibition: Inhibits serine proteases by forming reversible covalent bonds.
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Cellular Effects: Influences cell signaling pathways, particularly those involving the proteasome, leading to altered cell cycle progression and apoptosis in certain cell types.
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